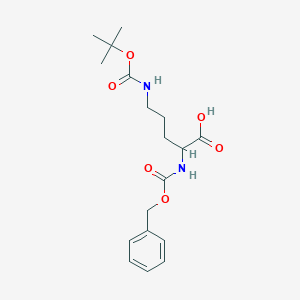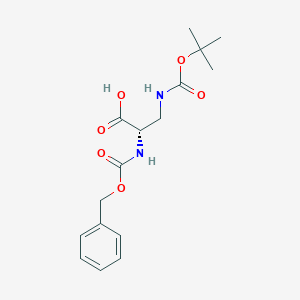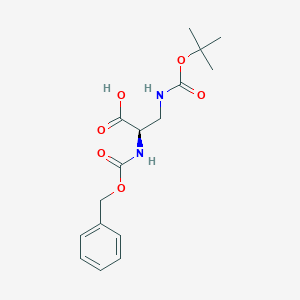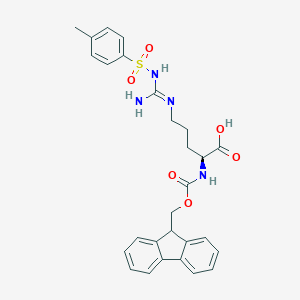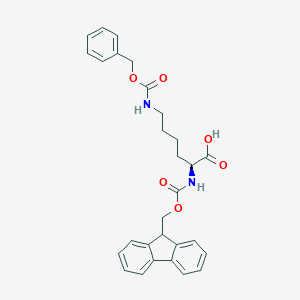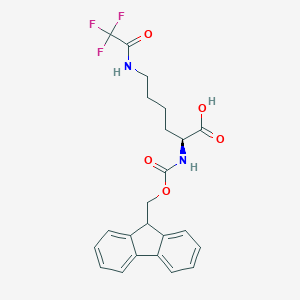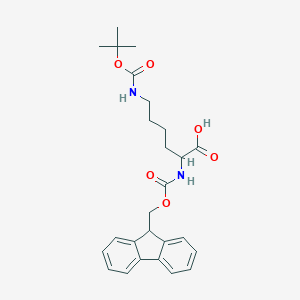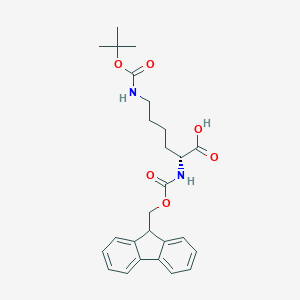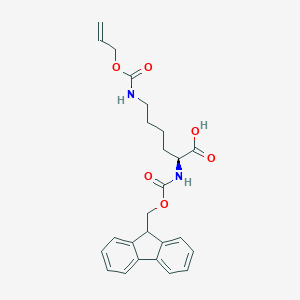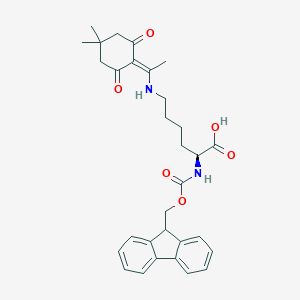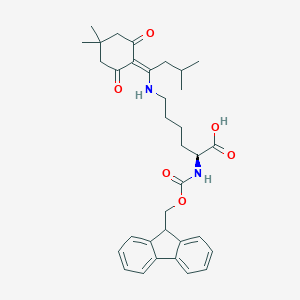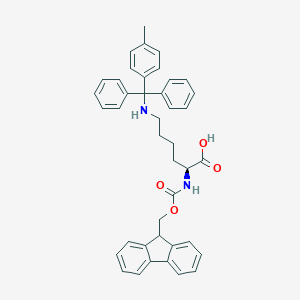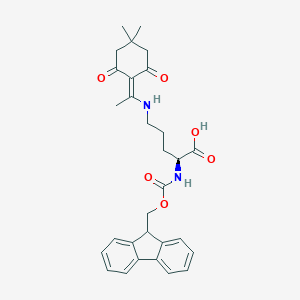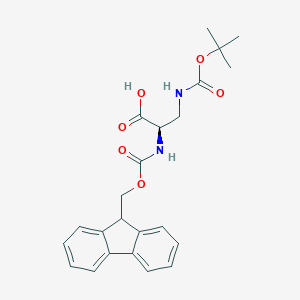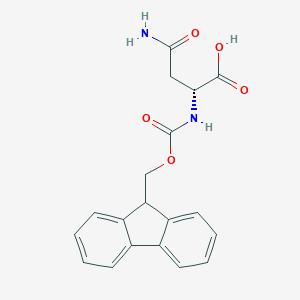
Fmoc-D-Asn-OH
Descripción general
Descripción
Fmoc-D-Asn-OH, also known as Fmoc-N-trityl-D-asparagine, is a derivative of the amino acid Asparagine . It is commonly used in peptide synthesis . The molecular formula of Fmoc-D-Asn-OH is C19H18N2O5 .
Synthesis Analysis
Fmoc-D-Asn-OH is typically synthesized using Fmoc solid-phase peptide synthesis . This process involves a series of competing reactions, and the treatment of a peptidyl-resin with a cleavage cocktail .
Molecular Structure Analysis
The molecular weight of Fmoc-D-Asn-OH is 354.36 g/mol . The SMILES string representation of its structure is OC(=O)C@@HNC(c1ccccc1)(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .
Chemical Reactions Analysis
Fmoc-D-Asn-OH is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in the synthesis of peptides.
Physical And Chemical Properties Analysis
Fmoc-D-Asn-OH appears as a white to slight yellow to beige powder . It has a melting point of 211-216 °C . It is soluble in DMF .
Aplicaciones Científicas De Investigación
Synthesis of Glycopeptides : Fmoc-D-Asn-OH is used in the automated solid-phase synthesis of glycopeptides. It is particularly efficient for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides. This is crucial in studying N-glycosylation, which is important in cellular recognition processes (Otvos et al., 1990).
Selective De-O-acetylation : The compound has been studied under ultrasound sonication conditions for selective de-O-acetylation. This research is significant for understanding and improving the efficiency of peptide modification processes (Sun Bing-yan, 2015).
Methodological Tool in Peptide Synthesis : Fmoc-D-Asn-OH is utilized in the multipin method of peptide synthesis, demonstrating its effectiveness in large-scale comparative studies. This method is useful for synthesizing multiple peptides simultaneously for high-throughput studies (Bray et al., 1995).
Protecting Groups for Asparagine and Glutamine : Novel protecting groups for asparagine and glutamine have been developed using Fmoc-D-Asn-OH in solid-phase peptide synthesis. This research is crucial for the synthesis of challenging peptides (Han et al., 1996).
Disulfide Bridge Formation in Peptides : It's used in solid-phase synthesis for forming disulfide bridges in peptides, a key aspect in peptide structure and function. This application is particularly relevant in synthesizing HIV gp41 glycoprotein epitopes (Sidorova et al., 1996).
Synthesis of β-Linked Glycopeptides : Fmoc-D-Asn-OH is used for synthesizing β-linked glycopeptides, illustrating its versatility in creating complex peptide structures, such as those found in amyloidogenic peptides related to prion proteins (Bosques et al., 2001).
Solid-Phase Synthesis of Glycopeptides : The compound is integral to the solid-phase synthesis of glycopeptides, especially in synthesizing N-alpha-Flourenylmethoxycarbonyl L-asparagine N-beta-glycosides, which are essential in glycopeptide research (Ürge et al., 1991).
Safety And Hazards
Direcciones Futuras
Fmoc-D-Asn-OH will continue to be a valuable reagent in peptide synthesis. Its use allows for the synthesis of complex peptides, which have applications in various fields such as drug discovery and biochemistry .
Relevant Papers
There are several papers and documents related to Fmoc-D-Asn-OH available for further reading . These sources provide more detailed information about its synthesis, properties, and applications.
Propiedades
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426317 | |
| Record name | Fmoc-D-Asn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asn-OH | |
CAS RN |
108321-39-7 | |
| Record name | Fmoc-D-Asn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



